N-cyclohexyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide
Description
N-cyclohexyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is a complex organic compound that features a morpholine ring, a piperidine ring, and a cyclohexyl group
Properties
Molecular Formula |
C18H31N3O3 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide |
InChI |
InChI=1S/C18H31N3O3/c22-17(19-15-7-3-1-4-8-15)14-20-11-12-24-16(13-20)18(23)21-9-5-2-6-10-21/h15-16H,1-14H2,(H,19,22) |
InChI Key |
QQSMFRBWVRXDMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCOC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine and piperidine intermediates, followed by their coupling with a cyclohexyl acetamide derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-cyclohexyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- N-(1-Cyclohexen-1-yl)piperidine
Comparison: N-cyclohexyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is unique due to its combination of a morpholine ring and a piperidine ring, which may confer distinct pharmacological properties compared to other similar compounds. The presence of these rings can influence the compound’s binding affinity, selectivity, and overall biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
